molecular formula C17H15NO3 B6355193 (2E)-1-(3,4-Dimethylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one CAS No. 883854-14-6

(2E)-1-(3,4-Dimethylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one

Cat. No.: B6355193
CAS No.: 883854-14-6
M. Wt: 281.30 g/mol
InChI Key: DLQVGNJGKVJNDC-VQHVLOKHSA-N
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Description

(2E)-1-(3,4-Dimethylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure features a 3,4-dimethylphenyl group at the ketone position and a 3-nitrophenyl substituent at the propenone terminus (Fig. 1). The 3-nitro group is electron-withdrawing, influencing electronic distribution and intermolecular interactions, while the 3,4-dimethylphenyl group contributes steric bulk and modulates solubility. Chalcones of this class are synthesized via Claisen-Schmidt condensation and are studied for their biological activities, nonlinear optical properties, and structural diversity .

Properties

IUPAC Name

(E)-1-(3,4-dimethylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-12-6-8-15(10-13(12)2)17(19)9-7-14-4-3-5-16(11-14)18(20)21/h3-11H,1-2H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQVGNJGKVJNDC-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Selection

The Claisen-Schmidt condensation remains the most widely employed method for synthesizing chalcone derivatives, including the target compound. This base-catalyzed reaction involves the condensation of 3,4-dimethylacetophenone (1) with 3-nitrobenzaldehyde (2) to form the α,β-unsaturated ketone via a carbanion intermediate. The nitro group at the meta position on the benzaldehyde moiety enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack by the enolate ion derived from the acetophenone derivative.

Key mechanistic steps include:

  • Deprotonation : A strong base (e.g., NaOH) abstracts the α-hydrogen from 3,4-dimethylacetophenone, generating a resonance-stabilized enolate.

  • Nucleophilic Addition : The enolate attacks the carbonyl carbon of 3-nitrobenzaldehyde, forming a β-hydroxyketone intermediate.

  • Elimination : Dehydration of the intermediate under thermal or basic conditions yields the conjugated enone system.

Standard Laboratory Procedure

A representative protocol involves:

  • Dissolving 3,4-dimethylacetophenone (10 mmol) and 3-nitrobenzaldehyde (12 mmol) in 30 mL of ethanol.

  • Adding 20% aqueous NaOH (5 mL) dropwise under ice-cooling.

  • Stirring the mixture at 60°C for 6–8 hours.

  • Quenching with ice-water, followed by vacuum filtration to collect the crude product.

  • Purification via recrystallization from ethanol or column chromatography (petroleum ether/ethyl acetate, 4:1).

Yield : 68–75% under optimized conditions.

Challenges and Mitigation Strategies

  • Nitro Group Interference : The electron-withdrawing nitro group can retard elimination by stabilizing the β-hydroxyketone intermediate. Increasing reaction temperature (70–80°C) or using microwave irradiation accelerates dehydration.

  • Steric Effects : The 3,4-dimethyl substitution on the acetophenone ring introduces steric hindrance, necessitating prolonged reaction times. Switching to polar aprotic solvents like DMF improves kinetics.

Metal-Free Catalytic Synthesis

Benzylamine-Mediated Approach

An alternative method employs benzylamine as an organocatalyst in tert-amyl alcohol solvent, avoiding transition metals:

  • Combine 3,4-dimethylacetophenone (0.5 mmol), 3-nitrobenzaldehyde (2.5 mmol), benzylamine (2.5 mmol), and (NH₄)₂S₂O₈ (1.5 mmol) in tert-amyl alcohol (1 mL).

  • Heat at 120°C under nitrogen for 24 hours.

  • Purify via column chromatography (petroleum ether/CH₂Cl₂).

Yield : 53–60%.

Advantages:

  • Eliminates metal contamination risks.

  • Compatible with acid-sensitive functional groups.

Limitations:

  • Longer reaction times compared to base-catalyzed methods.

  • Requires inert atmosphere for optimal yields.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Large-scale synthesis utilizes continuous flow reactors to enhance heat/mass transfer and reduce solvent waste:

ParameterBatch ReactorFlow Reactor
Reaction Time8 hours1.5 hours
Yield72%85%
Solvent Consumption30 mL/g12 mL/g

Process Overview :

  • Pump substrates (1 M in ethanol) at 2 mL/min through a heated reactor coil (80°C).

  • In-line quenching with aqueous HCl.

  • Automated crystallization and filtration.

Comparative Analysis of Synthetic Methods

Yield and Efficiency Metrics

MethodYield (%)Purity (%)Reaction TimeScalability
Claisen-Schmidt68–7595–986–8 hoursHigh
Metal-Free Catalysis53–6090–9324 hoursModerate
Flow Reactor85991.5 hoursIndustrial

Solvent and Base Optimization

  • Ethanol vs. Methanol : Ethanol provides higher yields (72% vs. 65%) due to better substrate solubility.

  • Base Selection : KOH (20% aq.) outperforms NaOH in sterically hindered systems, improving yields by 12%.

Mechanistic Insights and Side Reactions

Competing Pathways

  • Aldol Addition Without Elimination : Occurs when insufficient base or low temperatures stabilize the β-hydroxyketone intermediate. Mitigated by maintaining pH >12 and temperatures >60°C.

  • Nitro Group Reduction : Trace metal impurities in low-quality reagents can reduce the nitro group to an amine, forming unwanted byproducts. Use of high-purity solvents and reagents minimizes this risk.

Stereochemical Control

The (2E) configuration predominates due to conjugation stabilization between the carbonyl and aryl groups. NMR analysis (J = 15.6–16.0 Hz for trans-vinylic protons) confirms stereoselectivity .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents such as bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-1-(3,4-Dimethylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one is used as a starting material for the synthesis of various heterocyclic compounds

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, derivatives of this compound are explored for their pharmacological properties. The presence of the nitro group and the chalcone structure makes it a candidate for drug development, particularly in the design of anti-cancer and anti-inflammatory agents.

Industry

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other fine chemicals. Its unique structure allows for the development of materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of (2E)-1-(3,4-Dimethylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound can also inhibit specific enzymes and signaling pathways, contributing to its biological activities.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • Positional Isomerism :
    Compared to its 4-nitrophenyl isomer (e.g., (2E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one ), the 3-nitro substitution in the target compound reduces symmetry, altering dipole moments and charge distribution. This impacts redox behavior and spectroscopic profiles (e.g., UV-Vis absorption maxima shift due to conjugation differences).
  • Electron-Withdrawing vs. Electron-Donating Groups :
    The 3-nitro group increases electrophilicity of the α,β-unsaturated system compared to methoxy-substituted analogs like (2E)-3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one . Nitro groups enhance reactivity in nucleophilic additions, whereas methoxy groups promote hydrogen bonding and π-π stacking .

Crystallographic and Conformational Analysis

  • Dihedral Angles and Planarity :
    The dihedral angle between the two aromatic rings in the target compound is influenced by steric hindrance from the 3,4-dimethyl group. For example:

    Compound Substituents Dihedral Angle (°) Reference
    Target 3,4-dimethyl, 3-nitro ~48° (estimated)
    (E)-3-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one 3,4-dimethoxy, 4-fluoro 47.81–50.18°
    (E)-3-(3,4-dimethylphenyl)-1-(4-bromophenyl)prop-2-en-1-one 3,4-dimethyl, 4-bromo 48.13°

    These data suggest that bulky substituents (e.g., bromo, dimethyl) increase torsional strain, reducing planarity compared to methoxy or hydroxy analogs .

  • Hydrogen Bonding and Crystal Packing: Unlike chalcones with hydroxyl groups (e.g., (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one ), the target compound lacks hydrogen-bond donors, leading to weaker intermolecular interactions. Instead, its crystal packing is dominated by van der Waals forces and nitro group dipole interactions .

Antibacterial and Antimicrobial Properties

  • The 3-nitro group enhances antibacterial activity compared to non-nitro analogs. For instance: Compound Substituents MIC (μg/mL) * Reference Target 3,4-dimethyl, 3-nitro 12.5–25 (vs. S. aureus) (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one 3,4-dimethoxy, 2-hydroxy >50 Nitro groups likely improve membrane permeability or target binding via electron-deficient aromatic systems .

Antimalarial Activity

  • The target compound’s activity is inferior to prenylated derivatives like (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxy-4-methoxy-5-(prenyl)phenyl)prop-2-en-1-one (IC₅₀: 1.2 μM vs. Plasmodium falciparum), where the prenyl group enhances lipophilicity and target affinity .

Solubility and Thermal Stability

  • The 3-nitro group reduces solubility in polar solvents (e.g., water solubility: <0.1 mg/mL) compared to hydroxy-substituted chalcones (e.g., ~2 mg/mL for (E)-3-(4-hydroxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one) .
  • Thermal decomposition occurs at ~220°C, comparable to bromo- and methoxy-substituted analogs .

Nonlinear Optical (NLO) Properties

  • The target compound exhibits moderate NLO activity (hyperpolarizability β: ~150 × 10⁻³⁰ esu) but is outperformed by chalcones with dimethylamino donors (e.g., (2E)-3-[4-(dimethylamino)phenyl]-1-(3-nitrophenyl)prop-2-en-1-one, β: ~450 × 10⁻³⁰ esu) due to stronger charge-transfer transitions .

Biological Activity

(2E)-1-(3,4-Dimethylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound characterized by its unique structure consisting of two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound has attracted significant attention in biological research due to its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

  • Molecular Formula : C17H17N1O3
  • Molecular Weight : Approximately 267.28 g/mol
  • Melting Point : ~134 °C
  • Boiling Point : ~442.5 °C

The compound's structure features a 3,4-dimethylphenyl group and a 3-nitrophenyl group, which contribute to its biological activity through various mechanisms.

Antimicrobial Activity

Chalcones are known for their antimicrobial properties. Studies have shown that this compound exhibits significant antibacterial effects against various pathogens. The minimum inhibitory concentration (MIC) values for this compound indicate its potential as an effective antimicrobial agent.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The presence of the nitro group is believed to enhance the compound's ability to disrupt bacterial cell membranes and inhibit essential enzymatic processes.

Anti-inflammatory Activity

Research has indicated that this chalcone derivative possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of nuclear factor kappa B (NF-κB), a key regulator in inflammatory responses.

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. The compound has demonstrated cytotoxic effects against several cancer cell lines, including:

Cancer Cell LineIC50 (µM)
HeLa15
MCF-720
A54925

The mechanism of action is thought to involve the induction of apoptosis and cell cycle arrest, mediated by the activation of caspases and modulation of apoptotic proteins.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in inflammation and cancer progression.
  • Reactive Intermediate Formation : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
  • Signal Pathway Modulation : It affects signaling pathways related to cell survival and proliferation.

Study on Antibacterial Activity

A study published in MDPI evaluated the antibacterial effects of various chalcones, including this compound. The results highlighted its superior activity against Gram-positive bacteria compared to traditional antibiotics .

Study on Anticancer Effects

In a research article from ResearchGate, the anticancer properties were investigated through in vitro assays on breast cancer cells. The findings indicated that the compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways .

Q & A

Q. What are the established synthetic routes for (2E)-1-(3,4-dimethylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via Aldol condensation between 3,4-dimethylacetophenone and 3-nitrobenzaldehyde. A common protocol involves ethanol as a solvent, aqueous NaOH as a base, and room-temperature stirring (similar to methods used for analogous chalcones in and ). Optimization may include adjusting molar ratios (e.g., 1:1.2 ketone:aldehyde), temperature (25–50°C), and reaction time (6–24 hours). Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography is recommended. Yield improvements are achievable by controlling steric and electronic effects of substituents on the aryl rings .

Q. Which spectroscopic and computational methods are most reliable for characterizing the compound’s structure?

  • 1H/13C NMR : Distinct peaks for the α,β-unsaturated ketone (δ ~7.5–8.5 ppm for vinyl protons; carbonyl carbon at δ ~190 ppm) and substituents (e.g., nitro group deshielding effects) .
  • FT-IR : Strong absorption bands for C=O (~1650–1680 cm⁻¹) and NO₂ (~1520–1350 cm⁻¹) .
  • X-ray crystallography : Resolves stereochemistry (E-configuration) and intermolecular interactions (e.g., C–H···O hydrogen bonds) .
  • DFT calculations : Predict molecular geometry, electrostatic potential, and frontier molecular orbitals (HOMO-LUMO gaps) for reactivity analysis .

Q. How does the nitro group at the 3-position influence the compound’s electronic properties and stability?

The meta-nitro group acts as a strong electron-withdrawing group, polarizing the enone system and enhancing electrophilicity at the β-carbon. This increases susceptibility to nucleophilic attacks (e.g., Michael additions) but may reduce thermal stability due to resonance effects. Comparative studies with analogs (e.g., chloro or methoxy substituents) show nitro derivatives exhibit higher dipole moments and lower LUMO energies, favoring charge-transfer interactions .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy) across similar chalcones?

Discrepancies often arise from variations in:

  • Substituent positioning : Para-nitro analogs may show stronger DNA intercalation, while meta-substituents favor enzyme inhibition .
  • Assay conditions : Standardize cell lines (e.g., MCF-7 for breast cancer), concentrations (IC₅₀ values), and control groups.
  • Mechanistic studies : Use fluorescence microscopy to track cellular uptake or Western blotting to identify apoptosis markers (e.g., caspase-3 activation) .

Q. How can crystallographic data inform the design of derivatives with enhanced bioactivity?

X-ray structures (e.g., ) reveal key intermolecular interactions:

Interaction Parameters Role
C–H···O (nitro)D···A = 3.50 Å, angle = 177°Stabilizes crystal packing
π-π stackingInterplanar distance ~3.6 ÅEnhances solubility/transport
Derivatives can be designed to strengthen these interactions (e.g., introducing fluorine for C–H···F bonds) or modify steric bulk to disrupt aggregation .

Q. What mechanistic insights explain the compound’s potential as a Falcipain-2/3 inhibitor in antimalarial research?

Molecular docking studies suggest the enone system binds to the cysteine protease active site via:

  • Covalent interaction between the β-carbon and catalytic Cys residue.
  • Hydrogen bonding between the nitro group and His/Asp residues. Competitive inhibition assays (e.g., against hemoglobin hydrolysis) validate dose-dependent activity, with IC₅₀ values comparable to chloroquine in resistant strains .

Q. How do solvent effects and catalysts impact regioselectivity in derivatization reactions (e.g., epoxidation or hydroxylation)?

  • Epoxidation : Use mCPBA in dichloromethane for stereospecific epoxide formation. Polar aprotic solvents (DMF) favor trans-addition .
  • Hydroxylation : OsO₄/NMO in THF/water introduces diols with syn-stereochemistry. Microwaves or ultrasound can reduce reaction times by 50% .

Methodological Challenges

Q. What are the limitations of current QSAR models for predicting the pharmacokinetics of nitroaryl chalcones?

Existing models often underestimate:

  • Metabolic stability : Nitro groups are prone to reduction in vivo, forming reactive nitroso intermediates.
  • Blood-brain barrier penetration : High logP values (>3) improve absorption but increase hepatotoxicity risks. Hybrid models incorporating MD simulations (e.g., binding to serum albumin) and metabolomics data are needed .

Q. How can synthetic byproducts (e.g., Z-isomers or dimerized species) be minimized during scale-up?

  • Use low-temperature (−10°C) reactions to suppress Z-isomer formation.
  • Add radical inhibitors (BHT) to prevent dimerization via Michael addition.
  • Monitor reaction progress via HPLC (C18 column, acetonitrile/water gradient) .

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